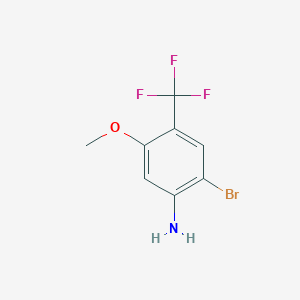

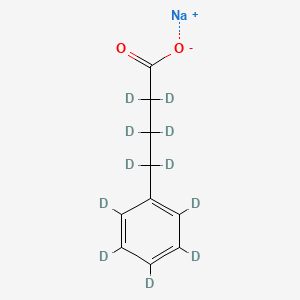

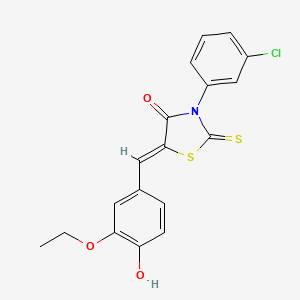

![molecular formula C24H21N3O3S2 B2608228 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide CAS No. 864859-42-7](/img/structure/B2608228.png)

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Diazo-Coupling : One method involves diazo-coupling reactions between benzo[d]thiazole-2-carboxylic acids and aromatic amines .

Physical and Chemical Properties

- Melting Point : Compound X exhibits a melting point in the range of 236–238°C .

- Spectral Data : Its 1H-NMR and 13C-NMR spectra provide insights into its chemical environment .

Scientific Research Applications

Anti-Tubercular Agent

Recent studies have highlighted the potential of benzothiazole derivatives as potent anti-tubercular compounds. The compound could be synthesized through various pathways such as diazo-coupling and Knoevenagel condensation, aiming to inhibit the growth of Mycobacterium tuberculosis. Molecular docking studies suggest that these derivatives can serve as effective inhibitors against target proteins like DprE1, which is crucial for the survival of the tuberculosis bacteria .

Anti-Inflammatory Properties

Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. The compound’s structure allows for the inhibition of COX enzymes, which are key players in the inflammatory process. Derivatives with a methoxy group at the sixth position in the benzothiazole ring have shown high IC50 values for COX-1 inhibition and significant inhibition of albumin denaturation, indicating strong anti-inflammatory potential .

Anti-HIV Activity

The compound’s framework has been utilized in the synthesis of derivatives that exhibit in vitro anti-HIV activity. These derivatives can interfere with the replication process of the HIV virus, offering a pathway to develop new therapeutic agents for the treatment of HIV infection .

Thienopyridine Applications

As a thienopyridine, the compound has a structure that is conducive to binding with various biological targets. Thienopyridines are known for their diverse pharmacological activities, including cardiovascular and neurological applications. The compound’s unique structure could be exploited to develop new drugs in these therapeutic areas .

Cytotoxicity Against Cancer Cell Lines

The structural motif of benzothiazole is also being explored for its cytotoxic effects against cancer cell lines. The compound could be part of a series of derivatives that are screened for their ability to inhibit the growth of breast cancer cells, providing valuable insights into the design of new cancer therapies .

properties

IUPAC Name |

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S2/c1-14(28)27-12-11-17-20(13-27)32-24(26-22(29)15-7-9-16(30-2)10-8-15)21(17)23-25-18-5-3-4-6-19(18)31-23/h3-10H,11-13H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYAPNBJEJRGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

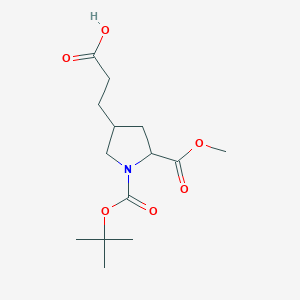

![3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2608146.png)

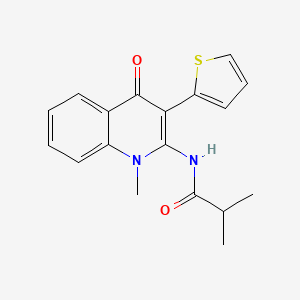

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2608148.png)

![2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride](/img/structure/B2608150.png)

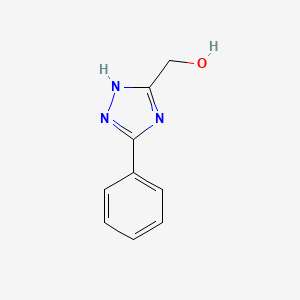

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)